1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea
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Overview
Description
1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the 4-Cyano-3,5-difluorobenzyl intermediate: This step involves the reaction of 4-cyano-3,5-difluorobenzyl chloride with a suitable nucleophile under controlled conditions.
Cyclopropylpyrimidine synthesis: The cyclopropylpyrimidine moiety is synthesized through a series of reactions involving cyclopropylamine and pyrimidine derivatives.
Coupling reaction: The final step involves the coupling of the 4-cyano-3,5-difluorobenzyl intermediate with the cyclopropylpyrimidine derivative in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea involves its interaction with specific molecular targets within biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea: shares structural similarities with other urea derivatives and pyrimidine-based compounds.
Similar compounds: include other substituted ureas and pyrimidines with varying functional groups.
Uniqueness
- The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit unique reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-13-3-9(4-14(18)12(13)5-19)6-22-16(24)23-11-7-20-15(21-8-11)10-1-2-10/h3-4,7-8,10H,1-2,6H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRRHFZGMANXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)NC(=O)NCC3=CC(=C(C(=C3)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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